(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride
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Overview
Description
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride is a synthetic organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, a furan ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride typically involves multiple steps:
Formation of 2,4-Dichlorobenzyl chloride: This can be achieved by chlorinating benzyl chloride in the presence of a catalyst such as iron(III) chloride.
Coupling with Furan-2-ylmethylamine: The 2,4-Dichlorobenzyl chloride is then reacted with furan-2-ylmethylamine under basic conditions to form the desired amine.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzyl group can be substituted by nucleophiles.
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: It can be used as a probe to study the interactions of amine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and furan ring can enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
Furan-2-ylmethylamine: A building block for the synthesis of heterocyclic compounds.
Uniqueness
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride is unique due to its combination of a dichlorobenzyl group, a furan ring, and an amine group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1158514-72-7 |
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Molecular Formula |
C12H12Cl3NO |
Molecular Weight |
292.58 |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H11Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h1-6,15H,7-8H2;1H |
InChI Key |
LIVRBUFLFCYTHS-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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